molecular formula C16H28N6O2 B13190309 tert-Butyl 4-{5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate

tert-Butyl 4-{5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate

Cat. No.: B13190309
M. Wt: 336.43 g/mol
InChI Key: DOWIVSDJAVZAJT-UHFFFAOYSA-N
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Description

tert-Butyl 4-{5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate is a synthetic organic compound featuring a piperazine core modified with a tert-butoxycarbonyl (Boc) protecting group and a 1,2,4-triazole moiety substituted with a pyrrolidinylmethyl chain. This structure combines a heterocyclic triazole ring—known for its diverse biological interactions—with a piperazine scaffold, which is frequently utilized in medicinal chemistry due to its conformational flexibility and hydrogen-bonding capabilities.

Properties

Molecular Formula

C16H28N6O2

Molecular Weight

336.43 g/mol

IUPAC Name

tert-butyl 4-[5-(pyrrolidin-1-ylmethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate

InChI

InChI=1S/C16H28N6O2/c1-16(2,3)24-15(23)22-10-8-21(9-11-22)14-17-13(18-19-14)12-20-6-4-5-7-20/h4-12H2,1-3H3,(H,17,18,19)

InChI Key

DOWIVSDJAVZAJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NNC(=N2)CN3CCCC3

Origin of Product

United States

Preparation Methods

Synthesis of tert-Butyl 4-(propioloyl)piperazine-1-carboxylate Intermediate

One of the key intermediates is tert-butyl 4-(propioloyl)piperazine-1-carboxylate , synthesized by acylation of tert-butyl piperazine-1-carboxylate with propiolic acid derivatives.

  • Reaction conditions: Typically, the piperazine derivative is reacted with propiolic acid or its activated ester (e.g., acid chloride or anhydride) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in an aprotic solvent like dimethylformamide (DMF) at low temperature (0 °C) to avoid side reactions.
  • Yield: High isolated yields (~90–97%) with high purity (>95%) have been reported using this approach.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

The triazole ring is formed via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and regioselective method to synthesize 1,2,3-triazoles, which can be adapted for 1,2,4-triazole synthesis through further modification.

  • Procedure:
    • The alkyne-functionalized piperazine intermediate (tert-butyl 4-(propioloyl)piperazine-1-carboxylate) is reacted with an azide derivative bearing the pyrrolidin-1-ylmethyl substituent.
    • Catalysts such as copper(I) iodide (CuI) with sodium ascorbate or copper sulfate pentahydrate (CuSO4·5H2O) and sodium ascorbate are used.
    • Solvent systems include DMF or tert-butanol/water mixtures.
    • Reaction times vary from 5 minutes to several hours at room temperature or slightly elevated temperatures.
  • Outcome: The reaction yields the triazole ring substituted at the 4-position with the piperazine moiety and at the 1-position with the pyrrolidin-1-ylmethyl group.

Preparation of Pyrrolidin-1-ylmethyl Azide Intermediate

The pyrrolidin-1-ylmethyl azide is synthesized from the corresponding bromomethyl or chloromethyl pyrrolidine derivative.

  • Steps:
    • Starting from pyrrolidine, the methyl group is introduced via halomethylation (e.g., bromomethylation).
    • The halomethyl pyrrolidine is then converted to the azide by nucleophilic substitution with sodium azide in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
  • Notes: This azide is a key intermediate for the CuAAC reaction to form the triazole ring.

Final Coupling and Purification

  • After the CuAAC reaction, the crude product is typically quenched with ice-cold water.
  • The solid product is filtered, washed with anhydrous diethyl ether, and dried under vacuum.
  • Purification can be performed by recrystallization or column chromatography to achieve >95% purity.
  • Characterization is done by NMR, mass spectrometry, and HPLC.

Summary Table of Key Reaction Conditions and Yields

Step Reactants Catalyst/Conditions Solvent Temperature Time Yield (%) Notes
1 tert-butyl piperazine-1-carboxylate + propiolic acid derivative DIPEA, DMF DMF 0 °C 30 min 90–97 Acylation to form propioloyl intermediate
2 Propioloyl intermediate + pyrrolidin-1-ylmethyl azide CuI (10 mol%), DIPEA DMF or t-BuOH/H2O 0 °C to RT 5 min to 8 h 90–95 CuAAC click reaction to form triazole
3 Pyrrolidin-1-ylmethyl bromide + NaN3 Nucleophilic substitution DMF or DMSO RT to 60 °C 2–6 h >85 Azide synthesis for click reaction

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-{5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, sulfonates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or alcohols .

Scientific Research Applications

tert-Butyl 4-{5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-{5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • The methyl-substituted analog (24d) exhibits high synthetic yield (89%) and stability, making it a robust intermediate .
  • The target compound’s pyrrolidinylmethyl group likely enhances lipophilicity and steric bulk compared to methyl, which could improve membrane permeability or receptor affinity .

Biological Activity

tert-Butyl 4-{5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate (CAS No. 2060005-55-0) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H28N6O2, with a molecular weight of 336.43 g/mol. The structure features a piperazine ring substituted with a triazole moiety and a pyrrolidine group, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds containing triazole and piperazine moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles can effectively inhibit the growth of various bacterial strains. The presence of the pyrrolidine group may enhance this activity through improved membrane permeability or interaction with bacterial enzymes.

Anticancer Activity

Several studies have explored the anticancer potential of triazole derivatives. For example, compounds similar to tert-butyl 4-{5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-yl}piperazine have demonstrated cytotoxic effects against various cancer cell lines. In vitro tests revealed that certain derivatives exhibit IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Data Table: Biological Activity Summary

Biological Activity Tested Cell Lines IC50 Values Reference
AntimicrobialE. coli, S. aureusNot specified
AnticancerMCF-7~10 µM
HeLa~15 µM

The biological activity of tert-butyl 4-{5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-yl}piperazine is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The triazole ring may act as a chelating agent for metal ions in enzymes, disrupting their function.
  • DNA Interaction : Similar compounds have shown the ability to intercalate DNA, leading to apoptosis in cancer cells.
  • Membrane Disruption : The lipophilic nature of the tert-butyl group can facilitate membrane penetration and disruption.

Case Study 1: Anticancer Effects

A study published in PubMed Central examined the effects of triazole derivatives on various cancer cell lines. The results indicated that modifications to the piperazine and triazole groups significantly influenced cytotoxicity levels. The most effective compounds exhibited structural similarities to tert-butyl 4-{5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-yl}piperazine .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria. The findings suggested that the presence of both triazole and piperazine moieties was crucial for enhanced antimicrobial activity .

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